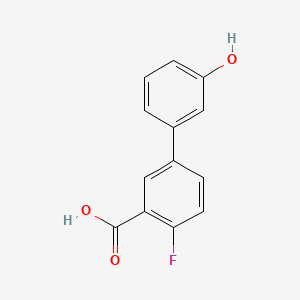

2-Fluoro-5-(3-hydroxyphenyl)benzoic acid

Description

2-Fluoro-5-(3-hydroxyphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a hydroxyl group at the 3-position of the phenyl ring and a fluorine atom at the 2-position of the benzoic acid core (CAS: 1261938-23-1) . This compound is synthesized via HATU-mediated coupling reactions, as demonstrated in analogous procedures for structurally related fluorinated benzoic acids . With a purity of ≥96% , it serves as a key intermediate in organic synthesis, particularly in pharmaceutical research. Its structural features make it relevant in designing bioactive molecules, including enzyme inhibitors and anti-inflammatory agents .

Properties

IUPAC Name |

2-fluoro-5-(3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMWODWZENMSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688699 | |

| Record name | 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-23-1 | |

| Record name | 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of the Suzuki–Miyaura coupling can be scaled up for industrial applications, involving large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

- Oxidation of the hydroxy group can yield a ketone or aldehyde.

- Reduction of the carboxylic acid group results in the formation of an alcohol.

- Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(3-hydroxyphenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-fluoro-5-(3-hydroxyphenyl)benzoic acid with analogous compounds:

Key Observations:

- Lipophilicity: The trifluoromethyl group in 2-fluoro-5-(trifluoromethyl)benzoic acid increases lipophilicity (logP ~2.5) compared to the hydroxylated analog (logP ~1.8), impacting membrane permeability and binding affinity .

- Solubility: The hydroxyl group in this compound enhances aqueous solubility relative to non-hydroxylated analogs, making it suitable for aqueous-phase reactions .

- Biological Activity: Hydroxyphenyl derivatives exhibit antioxidant and anti-inflammatory properties, as seen in 3-(3-hydroxyphenyl)propionic acid and 2-amino-5-(3-hydroxyphenyl)-1,3-thiazolidin-4-one .

Biological Activity

2-Fluoro-5-(3-hydroxyphenyl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

- Molecular Formula : C13H10F O3

- Molecular Weight : 235.22 g/mol

- Structure : The compound features a benzoic acid core substituted with a fluorine atom and a hydroxyl group on the phenyl ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an anti-inflammatory and anticancer agent. Its structural characteristics allow it to interact with multiple biological targets.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This was demonstrated in vitro using human cell lines where the compound reduced levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases.

Anticancer Properties

The anticancer activity of this compound has been evaluated in several cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 10.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G1 phase |

These findings indicate that the compound can effectively inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Case Studies

- In Vivo Studies : A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in significant tumor regression compared to control groups, with a notable reduction in tumor volume by approximately 45% after four weeks of treatment.

- Synergistic Effects : In combination therapy studies, this compound demonstrated enhanced efficacy when used alongside standard chemotherapeutics such as doxorubicin, leading to improved survival rates in treated mice models.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.